molecular formula C26H23N5O2 B2523596 N-ethyl-N-(3-methylphenyl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide CAS No. 1326829-01-9

N-ethyl-N-(3-methylphenyl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide

Cat. No. B2523596
CAS RN: 1326829-01-9
M. Wt: 437.503
InChI Key: QIGGJJBVZXRZJJ-UHFFFAOYSA-N
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Description

The compound "N-ethyl-N-(3-methylphenyl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide" is a complex organic molecule that likely exhibits a range of interesting chemical and physical properties due to its heterocyclic structure and functional groups. While the specific compound is not directly mentioned in the provided papers, the research on related heterocyclic compounds and their derivatives can offer insights into the potential characteristics and reactivity of the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions with various starting materials. For instance, the synthesis of pyridine derivatives from N-1-Naphthyl-3-oxobutanamide involves reactions with arylidinecyanothioacetamide and subsequent cyclization steps . Similarly, the synthesis of thiazolo[3,2-a]pyrimidine derivatives from thiazol-2-amine, aromatic benzaldehyde, and ethylacetoacetate is performed under solvent-free conditions . These methods suggest that the synthesis of the target compound would also require careful selection of starting materials and reaction conditions to achieve the desired heterocyclic framework.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often confirmed using analytical and spectral data, including NMR, CMR, and FT-IR techniques . X-ray crystallography is also a powerful tool for determining the structure of complex molecules, as demonstrated in the study of N-{5-(4-oxo-8-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]-triazin-3-yl)-1,3-triazol-2-yl}formamides . These techniques would be essential in analyzing the molecular structure of the compound , ensuring the correct arrangement of atoms and the presence of functional groups.

Chemical Reactions Analysis

The reactivity of heterocyclic compounds can be quite diverse, depending on the functional groups present. For example, pyridine derivatives can undergo various reactions, including cyclization, saponification, and diazotization, leading to a wide array of products . The reaction mechanisms can be complex, involving steps like ANRORC rearrangement . Understanding the reactivity of similar compounds can provide a basis for predicting the chemical reactions that the target compound might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are influenced by their molecular structure. For instance, the co-crystallization of components in a 1:1 molar stoichiometry and the formation of hydrogen bonds can affect the compound's solubility and melting point . The presence of various functional groups can also impact the compound's reactivity, stability, and interactions with other molecules. The cytotoxicity and redox profile of these compounds can be of particular interest in biological studies .

Scientific Research Applications

Computational and Pharmacological Evaluation

Research focusing on the computational and pharmacological evaluation of heterocyclic derivatives, including pyrazole and 1,3,4-oxadiazole compounds, highlights their potential for tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Compounds were evaluated for their binding affinities against targets such as epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2), demonstrating varied inhibitory effects and potential therapeutic applications (Faheem, 2018).

Antiviral Activity

A study on amino acid derivatives synthesized from naphthalene-derived glycine highlighted their potential inhibitory activity against HIV-1 and HIV-2. One compound, in particular, demonstrated potent in vitro activity, suggesting a new lead in antiviral agent development (Hamad et al., 2010).

Coordination Complexes and Antioxidant Activity

The synthesis and characterization of pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II) ions were explored for their potential antioxidant activities. The study revealed significant antioxidant activity, highlighting the compounds' potential in oxidative stress-related therapeutic applications (Chkirate et al., 2019).

Synthetic Methodologies and Biological Evaluation

The synthetic methodologies developed for creating pyridine, pyrazole, and triazin derivatives from cyanoacetamide and related compounds have been explored for their biological activities, including anticancer and insecticidal properties. These studies highlight the versatility of such compounds in drug development and pest control applications (Bialy & Gouda, 2011).

properties

IUPAC Name

N-ethyl-N-(3-methylphenyl)-2-(2-naphthalen-1-yl-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O2/c1-3-29(20-11-6-8-18(2)14-20)25(32)16-30-26(33)24-15-23(28-31(24)17-27-30)22-13-7-10-19-9-4-5-12-21(19)22/h4-14,17,23-24,28H,3,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAIQLSPMLQUIFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC(=C1)C)C(=O)CN2C(=O)C3CC(NN3C=N2)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-N-(3-methylphenyl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide

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